molecular formula C22H21N3O6 B12753231 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone CAS No. 103255-62-5

1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone

Cat. No.: B12753231
CAS No.: 103255-62-5
M. Wt: 423.4 g/mol
InChI Key: IBFXBHZGYWAXKI-UHFFFAOYSA-N
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Description

1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone is a complex organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by its unique structure, which includes a piperidinone ring, a nitro group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving a suitable aniline derivative and a cyclic anhydride under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the isoindolinone core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Piperidinone Ring: The final step involves the formation of the piperidinone ring through a nucleophilic substitution reaction using piperidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2,3-Dihydro-2-(4-hydroxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone: Similar structure with a hydroxy group instead of a methoxy group.

    1-((2,3-Dihydro-2-(4-methylphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone is unique due to the presence of the methoxy group, which can influence its electronic properties, reactivity, and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

103255-62-5

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-nitro-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one

InChI

InChI=1S/C22H21N3O6/c1-31-17-5-2-14(3-6-17)24-20(13-21(27)23-10-8-16(26)9-11-23)19-12-15(25(29)30)4-7-18(19)22(24)28/h2-7,12,20H,8-11,13H2,1H3

InChI Key

IBFXBHZGYWAXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])CC(=O)N4CCC(=O)CC4

Origin of Product

United States

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